molecular formula C14H19N B12549473 Benzenamine, 2-(1-octynyl)- CAS No. 157869-10-8

Benzenamine, 2-(1-octynyl)-

Cat. No.: B12549473
CAS No.: 157869-10-8
M. Wt: 201.31 g/mol
InChI Key: GZOOOBRIZFGGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2-(1-octynyl)-: is an organic compound characterized by the presence of a benzenamine group substituted with a 1-octynyl chain at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(1-octynyl)- typically involves the reaction of 2-bromoaniline with 1-octyne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of Benzenamine, 2-(1-octynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 2-(1-octynyl)- can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the benzenamine group can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Chemistry: Benzenamine, 2-(1-octynyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of alkynyl-substituted benzenamines on cellular processes. It has been investigated for its potential as an antifungal agent .

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, Benzenamine, 2-(1-octynyl)- is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzenamine, 2-(1-octynyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the 1-octynyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and intracellular targets .

Comparison with Similar Compounds

  • Benzenamine, 2-(1-hexynyl)-
  • Benzenamine, 2-(1-butynyl)-
  • Benzenamine, 2-(1-propynyl)-

Comparison: Benzenamine, 2-(1-octynyl)- is unique due to its longer alkynyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain enhances its lipophilicity and potential for membrane interactions, making it more effective in certain applications.

Properties

CAS No.

157869-10-8

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-oct-1-ynylaniline

InChI

InChI=1S/C14H19N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12H,2-6,15H2,1H3

InChI Key

GZOOOBRIZFGGDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=CC=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.